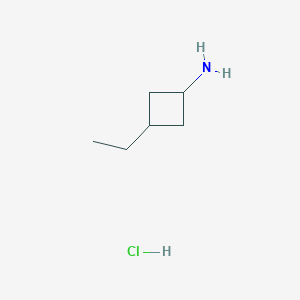![molecular formula C9H20Cl2N2O B7450962 1-[1-(morpholin-4-yl)cyclobutyl]methanaminedihydrochloride](/img/structure/B7450962.png)
1-[1-(morpholin-4-yl)cyclobutyl]methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(morpholin-4-yl)cyclobutyl]methanamine dihydrochloride is a chemical compound with the molecular formula C9H18N2O.2ClH. It is known for its unique structure, which includes a morpholine ring attached to a cyclobutyl group via a methanamine linkage. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of 1-[1-(morpholin-4-yl)cyclobutyl]methanamine dihydrochloride typically involves the following steps:
Formation of the Cyclobutyl Intermediate: The initial step involves the formation of a cyclobutyl intermediate through a series of cyclization reactions.
Attachment of the Morpholine Ring: The morpholine ring is then attached to the cyclobutyl intermediate using appropriate reagents and conditions.
Formation of the Methanamine Linkage: The final step involves the formation of the methanamine linkage, resulting in the desired compound.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-[1-(morpholin-4-yl)cyclobutyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[1-(morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[1-(morpholin-4-yl)cyclobutyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[1-(morpholin-4-yl)cyclobutyl]methanamine dihydrochloride can be compared with other similar compounds, such as:
1-(1-Morpholin-4-ylcycloheptyl)methanamine: This compound has a similar structure but with a cycloheptyl group instead of a cyclobutyl group.
4-Acryloylmorpholine: This compound contains a morpholine ring but differs in its functional groups and overall structure.
1-morpholin-4-ylmethyl-1H-benzotriazole: This compound features a morpholine ring attached to a benzotriazole moiety.
The uniqueness of 1-[1-(morpholin-4-yl)cyclobutyl]methanamine dihydrochloride lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific applications .
Propiedades
IUPAC Name |
(1-morpholin-4-ylcyclobutyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-9(2-1-3-9)11-4-6-12-7-5-11;;/h1-8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQNNMZVZFVNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)N2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)
![2-{spiro[2.5]octan-6-yl}ethan-1-aminehydrochloride](/img/structure/B7450896.png)

![4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B7450912.png)
![3-(2-chloro-5-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B7450914.png)
![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide](/img/structure/B7450918.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)
![tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate](/img/structure/B7450932.png)
![Tert-butyl 1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]azetidine-3-carboxylate](/img/structure/B7450934.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450945.png)

![N-[5-chloro-2-(piperidine-1-carbonyl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450969.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-fluoronaphthalene-1-carboxylate](/img/structure/B7450977.png)
